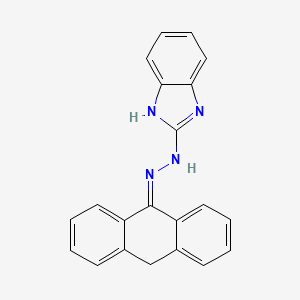
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine, commonly known as ABZI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of immunology. ABZI belongs to a class of compounds known as STING agonists, which activate the STING (Stimulator of Interferon Genes) pathway in cells. The STING pathway plays a crucial role in the immune response against viral and bacterial infections and cancer.
Mecanismo De Acción
ABZI activates the STING pathway by binding to the STING protein in cells. This leads to the activation of downstream signaling pathways that induce the production of type I interferons and pro-inflammatory cytokines. These molecules play a crucial role in the immune response against viral and bacterial infections and cancer.
Biochemical and Physiological Effects:
ABZI has been shown to induce the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response against viral and bacterial infections. ABZI has also been shown to enhance the activity of natural killer cells, which are important in the immune response against cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ABZI is its ability to activate the STING pathway, which plays a crucial role in the immune response against viral and bacterial infections and cancer. ABZI has also been shown to be effective in enhancing the activity of natural killer cells. However, one of the limitations of ABZI is its potential toxicity, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for research on ABZI. One area of research is the development of more potent and selective STING agonists. Another area of research is the investigation of the potential applications of ABZI in the treatment of infectious diseases and cancer. Additionally, the development of ABZI-based vaccines is an area of active research. Finally, the potential side effects and toxicity of ABZI need to be further investigated to determine its safety for clinical use.
Métodos De Síntesis
The synthesis of ABZI involves the reaction between 9-anthraldehyde and 2-aminobenzimidazole in the presence of a catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as DMSO and DMF.
Aplicaciones Científicas De Investigación
ABZI has been extensively studied for its potential applications in the field of immunology. STING agonists, such as ABZI, have been shown to activate the immune system and enhance the body's ability to fight infections and cancer. ABZI has been shown to induce the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response against viral and bacterial infections.
Propiedades
IUPAC Name |
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4/c1-3-9-16-14(7-1)13-15-8-2-4-10-17(15)20(16)24-25-21-22-18-11-5-6-12-19(18)23-21/h1-12H,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCZMUZAZAAZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NNC3=NC4=CC=CC=C4N3)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
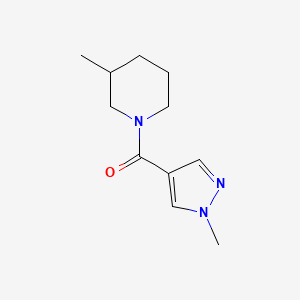
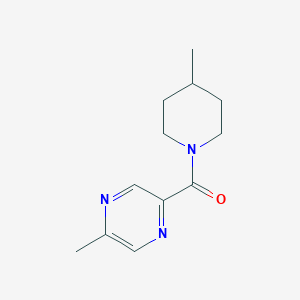

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
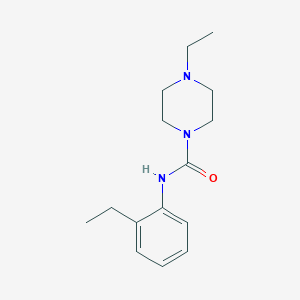
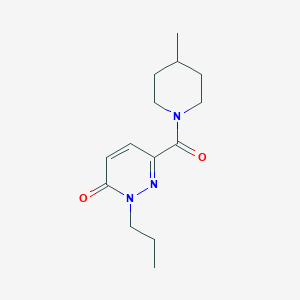
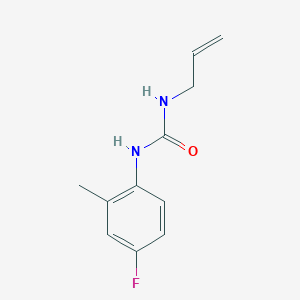
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
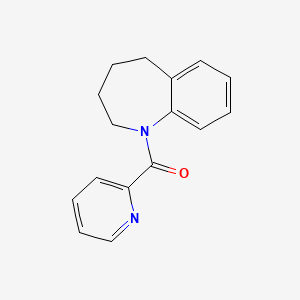

![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)